L-m-Tyrosine

Vue d'ensemble

Description

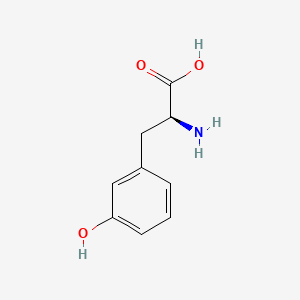

L-m-Tyrosine: , également connu sous le nom de 3-hydroxyphénylalanine, est un acide aminé aromatique qui joue un rôle crucial dans divers processus physiologiques. Il s'agit d'un acide aminé non essentiel, ce qui signifie qu'il peut être synthétisé par l'organisme à partir d'autres acides aminés. This compound est impliqué dans la synthèse d'importants neurotransmetteurs et hormones, notamment la dopamine, la noradrénaline et l'adrénaline .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Fluorodestannylation électrophile: Une méthode implique la fluorodestannylation électrophile de l'ester éthylique de la N-trifluoroacétyl-3-acétyl-6-triméthylstannyl-L-m-tyrosine, suivie d'une déprotection exhaustive des groupes acide, amine et phénol.

Radiofluoration catalysée au cuivre et renforcée par l'alcool: Une autre méthode utilise la radiofluoration catalysée au cuivre et renforcée par l'alcool d'un complexe chiral de nickel (II) substitué par Bpin en présence de Bu4ONTf non basique en utilisant un mélange volatil d'isopropanol/acétonitrile comme solvant de réaction.

Méthodes de production industrielle: : La production industrielle de L-m-Tyrosine implique souvent la fermentation microbienne et la catalyse enzymatique en raison de leur nature respectueuse de l'environnement et efficace .

Analyse Des Réactions Chimiques

Types de réactions

Phosphorylation: Le groupe hydroxyle de this compound peut former des liaisons esters avec des groupes phosphate, une modification post-traductionnelle courante dans les protéines.

Réactifs et conditions courants

Agents oxydants: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Conditions de phosphorylation: Les groupes phosphate sont transférés aux résidus tyrosine par les protéines kinases.

Principaux produits

Oxydation: L'oxydation de this compound peut conduire à la formation de dopaquinone et d'autres intermédiaires réactifs.

Phosphorylation: Les résidus tyrosine phosphorylés sont impliqués dans les processus de transduction du signal.

Applications de la recherche scientifique

Chimie

- This compound est utilisé comme précurseur pour la synthèse de divers produits chimiques, notamment la 3,4-dihydroxyphénylalanine et la tyramine .

Biologie

- Il joue un rôle dans la synthèse des neurotransmetteurs et des hormones, ce qui le rend essentiel pour étudier le fonctionnement du cerveau et la réponse au stress .

Médecine

- This compound est utilisé dans la production de traceurs radiomarqués pour l'imagerie par tomographie par émission de positons (TEP), notamment dans le diagnostic et le stade de la maladie de Parkinson .

Industrie

- Il est utilisé dans la production d'additifs alimentaires, de produits pharmaceutiques et de cosmétiques en raison de ses propriétés chimiques polyvalentes .

Mécanisme d'action

This compound exerce ses effets principalement par son rôle de précurseur dans la synthèse des neurotransmetteurs et des hormones. Il est converti en L-dopa par l'enzyme tyrosine hydroxylase, qui est ensuite convertie en dopamine, noradrénaline et adrénaline . Ces neurotransmetteurs sont impliqués dans la régulation de l'humeur, de la réponse au stress et des fonctions cognitives .

Applications De Recherche Scientifique

Clinical Applications

1.1 Neurotransmitter Precursor

L-m-Tyrosine is crucial for the synthesis of catecholamines, neurotransmitters that play significant roles in mood regulation, cognitive function, and stress response. Research indicates that supplementation with this compound may enhance cognitive performance under stress or fatigue conditions, making it a candidate for treating disorders like depression and Attention Deficit Hyperactivity Disorder (ADHD) .

1.2 Treatment of Movement Disorders

Fluorinated analogs of this compound, such as 6-[18F]-Fluoro-L-m-tyrosine (FMT), are being explored as positron emission tomography (PET) imaging agents to visualize dopamine nerve terminals in patients with Parkinson’s disease. These compounds have shown promise in assessing dopaminergic function and may aid in the diagnosis and monitoring of movement disorders .

Biochemical Applications

2.1 Drug Delivery Systems

Research has focused on the microencapsulation of this compound to enhance its stability and bioavailability. Microencapsulation techniques can protect the amino acid from enzymatic degradation while allowing for controlled release, which is particularly beneficial in drug formulation for neurological disorders . Studies suggest that optimizing the surface chemistry and self-assembly of this compound can improve its efficacy as a therapeutic agent .

2.2 Biomarker for Brain Function

Recent studies have identified this compound as a potential biomarker for brain glycogen levels during endurance exercise. The fluctuations in plasma tyrosine levels correlate with changes in brain glycogen dynamics, indicating its utility in sports science and metabolic research .

Neurobiological Applications

3.1 Effects on Fear and Stress Responses

This compound administration has been shown to suppress fear expression in experimental models. This effect suggests that it may play a role in modulating stress responses, which could have implications for treating anxiety disorders . The neurobiological mechanisms behind this effect are still under investigation but highlight the compound's potential in psychological therapies.

3.2 Cognitive Enhancement

Studies indicate that this compound supplementation can improve cognitive flexibility and working memory, especially under stressful conditions. This property makes it a candidate for further exploration in cognitive enhancement strategies for both healthy individuals and those with cognitive deficits .

Case Studies and Research Findings

Mécanisme D'action

L-m-Tyrosine exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters and hormones. It is converted into L-dopa by the enzyme tyrosine hydroxylase, which is then further converted into dopamine, norepinephrine, and epinephrine . These neurotransmitters are involved in regulating mood, stress response, and cognitive functions .

Comparaison Avec Des Composés Similaires

Composés similaires

L-Tyrosine:

Ortho-Tyrosine:

Unicité

Activité Biologique

L-m-Tyrosine, a non-essential amino acid, plays a critical role in the synthesis of neurotransmitters and hormones, particularly catecholamines such as dopamine, norepinephrine, and epinephrine. This compound has garnered attention in various fields of research due to its diverse biological activities, including its effects on cognitive performance, mood regulation, and physiological responses.

1. Synthesis and Metabolism

L-Tyrosine is synthesized from phenylalanine through the action of phenylalanine hydroxylase. It serves as a precursor for several important biomolecules:

- Catecholamines : Dopamine, norepinephrine, and epinephrine.

- Melanin : A pigment responsible for coloration in skin and hair.

- Thyroid Hormones : Such as thyroxine (T4) and triiodothyronine (T3).

The metabolism of L-Tyrosine can be influenced by various factors including dietary intake, genetic factors, and physiological conditions.

2. Cognitive Effects

Research indicates that L-Tyrosine supplementation can enhance cognitive performance under stress or fatigue. A study involving healthy male participants demonstrated that a single dose of 2 grams of L-Tyrosine improved response times in cognitive tasks without compromising accuracy. This effect was attributed to increased catecholamine availability, which is crucial during stressful situations .

Table 1: Effects of L-Tyrosine on Cognitive Performance

| Study | Dosage | Outcome | Notes |

|---|---|---|---|

| Tam et al. (1990) | 2g | Reduced response time | Increased catecholamine levels observed |

| Herman et al. (2022) | 2g | Improved model-based control | Enhanced decision-making under stress |

| Brodnik et al. (2017) | Variable | Elevated catecholamine metabolism | Measured in prefrontal cortex and striatum |

3. Physiological Responses

L-Tyrosine has been shown to modulate physiological responses such as heart rate and pupil dilation variability. In one study, participants who received L-Tyrosine exhibited reduced heart rates and increased variability in pupil dilation compared to those receiving a placebo. This suggests that L-Tyrosine may help mitigate autonomic arousal during stressful tasks .

4. Antioxidant Properties

The phenolic structure of L-Tyrosine contributes to its antioxidant properties. It has been reported that derivatives of L-Tyrosine exhibit radical scavenging activities, which can protect cells from oxidative stress . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Case Studies

- Phenylketonuria (PKU) : Patients with PKU often have impaired tyrosine metabolism due to a deficiency in phenylalanine hydroxylase. Supplementation with L-Tyrosine has been shown to improve cognitive function in some patients by compensating for the lack of this amino acid .

- Depression : Some studies suggest that L-Tyrosine supplementation may alleviate symptoms of depression by enhancing dopamine synthesis, although results have been mixed across different populations .

6. Safety and Dosage

L-Tyrosine is generally considered safe when taken at recommended dosages (typically 500 mg to 2 g). However, individuals with certain medical conditions or those taking specific medications should consult healthcare professionals before supplementation.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871778 | |

| Record name | L-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

587-33-7 | |

| Record name | L-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-META-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YF57V4QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.